Leuprorelin

Catalog No.
S532895
CAS No.
53714-56-0
M.F
C61H88N16O14
M. Wt
1269.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leuprorelin

CAS Number

53714-56-0

Product Name

Leuprorelin

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C61H88N16O14

Molecular Weight

1269.4 g/mol

InChI

InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1

InChI Key

RGLRXNKKBLIBQS-XNHQSDQCSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Solubility

Soluble in DMSO

Synonyms

A 43818, A-43818, A43818, Acetate, Leuprolide, Enantone, Leuprolide, Leuprolide Acetate, Leuprolide Monoacetate, Leuprolide, (DL-Leu)-Isomer, Leuprolide, (L-Leu)-Isomer, Leuprorelin, Lupron, Monoacetate, Leuprolide, TAP 144, TAP-144, TAP144

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O

Description

The exact mass of the compound Leuprorelin is 1208.6455 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 377526. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone-Releasing Hormones - Gonadotropin-Releasing Hormone. It belongs to the ontological category of oligopeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Leuprorelin, also known as leuprolide, is a synthetic nonapeptide analog of gonadotropin-releasing hormone, which is produced by the hypothalamus. This compound is characterized by its closed structure at both ends, making it a highly active analogue of luteinizing hormone-releasing hormone. Leuprorelin plays a crucial role in stimulating the pituitary gland to secrete gonadotropins, thereby inducing steroid production in reproductive organs. Its molecular formula is C59H84N16O12, and it has a molecular weight of 1209.4 g/mol .

As mentioned previously, leuprorelin acts as a GnRH agonist. It binds to GnRH receptors in the pituitary gland, initially stimulating gonadotropin release. However, with continued exposure, it desensitizes these receptors, leading to a suppression of gonadotropin production []. This, in turn, lowers testosterone levels in males and estrogen levels in females, hindering the growth of hormone-dependent cancers [].

Leuprorelin exhibits significant biological activity as an agonist at the gonadotropin-releasing hormone receptors. This action leads to:

  • Initial Increase: A temporary spike in luteinizing hormone and follicle-stimulating hormone levels.
  • Downregulation: After prolonged use (typically 2-4 weeks), there is a feedback inhibition that reduces the secretion of these hormones, resulting in decreased testosterone and estradiol levels .

Common side effects include hot flashes, mood swings, insomnia, and injection site reactions. Serious side effects may involve metabolic changes and potential impacts on pituitary function .

The synthesis of leuprorelin involves several steps:

  • Starting Materials: Fmoc-Pro-HMPB-AM resin is prepared from Fmoc-Pro-OH.
  • Solid Phase Method: Amino acids are sequentially coupled using the Fmoc/tBu solid phase method to form the precursor peptide.
  • Deprotection: The fully protected precursor peptide undergoes ethylamination.
  • Purification: The crude leuprorelin peptide is purified using high-pressure liquid chromatography and then lyophilized to yield the final product .

Leuprorelin is primarily used in medical treatments for conditions such as:

  • Advanced Prostate Cancer: It reduces testosterone levels to manage cancer progression.
  • Endometriosis: It alleviates symptoms by suppressing estrogen production.
  • Central Precocious Puberty: It helps delay early onset puberty by regulating hormone release .

Additionally, leuprorelin is recognized on the World Health Organization's List of Essential Medicines due to its critical therapeutic applications .

Leuprorelin may interact with other medications, influencing their efficacy or increasing side effects. For example:

  • Alendronic Acid: Co-administration can heighten risks for myopathy and rhabdomyolysis.
  • Other Hormonal Therapies: Careful monitoring is necessary when used alongside other agents affecting hormonal pathways .

These interactions necessitate thorough clinical evaluations before prescribing leuprorelin with other drugs.

Leuprorelin belongs to a class of gonadotropin-releasing hormone analogues. Here are some similar compounds:

Compound NameStructure TypeUnique Features
GonadorelinNatural PeptideEndogenous form; short half-life
TriptorelinSyntheticLonger half-life than gonadorelin
BuserelinSyntheticMore potent than natural GnRH
GoserelinSyntheticUsed primarily for prostate cancer

Uniqueness of Leuprorelin:

  • Contains a D-amino acid (D-leucyl), enhancing its stability and half-life compared to endogenous gonadotropin-releasing hormone.
  • Proven efficacy across various conditions like prostate cancer and endometriosis makes it a versatile therapeutic agent .

Leuprorelin's distinct properties and clinical applications underscore its importance in modern medicine as a key player in hormonal regulation therapies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Fluffy solid

XLogP3

0.7

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

16

Exact Mass

1268.66659154 g/mol

Monoisotopic Mass

1268.66659154 g/mol

Heavy Atom Count

91

Appearance

Solid powder

Melting Point

150-155

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

37JNS02E7V

Sequence

XHWSYLLRP

Related CAS

53714-56-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H360 (97.5%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Leuprolide is indicated for the treatment of advanced prostate cancer and as palliative treatment of advanced prostate cancer. It is also used for the treatment of pediatric patients with central precocious puberty (CPP). In combination with oral [norethisterone] (also known as norethindrone), leuprolide is also indicated for the initial treatment of the symptoms of endometriosis. Finally, in combination with iron supplementation, leuprolide is indicated for the preoperative hematological improvement of anemic patients with uterine leiomyomata (uterine fibroids).
FDA Label
Camcevi is indicated for the treatment of hormone dependent advanced prostate cancer and for the treatment of high-risk localised and locally advanced hormone dependent prostate cancer in combination with radiotherapy.

Livertox Summary

Leuprolide is a parenterally administered, gonadotropin releasing hormone (GnRH) agonist which causes an inhibition of estrogen and androgen production and is used predominantly to treat advanced prostate cancer. Leuprolide has been associated with a modest rate of serum enzyme elevations during therapy, but has not been convincingly linked to instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

Antineoplastic Agents, Hormonal; Fertility Agents, Female
Leuprolide is indicated for the palliative treatment of advanced prostatic cancer, especially as an alternative to orchiectomy or estrogen administration. /Included in US product labeling/
Leuprolide is indicated for management of endometriosis, including pain relief and reduction of endometriotic lesions. /Included in US product labeling/
Leuprolide is about 30 times more active than natural gonadotropin-releasing hormone ... and 100 times more active than gonadorelin.
For more Therapeutic Uses (Complete) data for LEUPROLIDE (15 total), please visit the HSDB record page.

Pharmacology

Leuprolide is a gonadotropin-releasing hormone (GnRH) analogue that functions as a GnRH receptor superagonist.[A203132, A203222] After an initial spike in GnRH-mediated steroidal production, including testosterone and estradiol, prolonged use results in a significant drop in circulating steroid levels, in line with those produced through other forms of androgen-deprivation therapy (ADT).[A203126, A203129, A203132] The corresponding hormonal/steroidal changes produce specific adverse effects in different patient populations. In women undergoing treatment for endometriosis or uterine leiomyomata, careful consideration regarding pregnancy status is advised. The initial increase in estradiol levels may worsen symptoms such as pain and bleeding. Long-term use of leuprolide is associated with loss of bone mineral density. Patients co-administered with [norethisterone] may experience sudden vision loss, proptosis, diplopia, migraine, thrombophlebitis, and pulmonary embolism and may also be at higher risk of cardiovascular disease. Patients with a history of depression may experience severe recurrence of depressive symptoms.[L10310, L13814] In men undergoing palliative treatment for advanced/metastatic prostate cancer, short-term spikes in testosterone levels may cause tumour flare and associated symptoms such as bone pain, hematuria, neuropathy, bladder and/or ureteral obstruction, and spinal cord compression. In addition, patients are at increased risk of developing hyperglycemia, diabetes, and cardiovascular disease, which may manifest through myocardial infarction, stroke, cardiac death, or prolonged QT/QTc interval. In addition, Leuprolide may cause convulsions and embryo-fetal toxicity.[L13781, L13790] In pediatric patients undergoing treatment for central precocious puberty (CPP), the initial steroidal spike may be associated with increased clinical signs of puberty within 2-4 weeks of treatment initiation. In addition, leuprolide may cause convulsions and psychiatric symptoms, including irritability, impatience, aggression, anger, and crying.[L13784, L13787]
Leuprolide is a synthetic nonapeptide analogue of gonadotropin-releasing hormone. Leuprolide binds to and activates gonadotropin-releasing hormone (GnRH) receptors. Continuous, prolonged administration of leuprolide in males results in pituitary GnRH receptor desensitization and inhibition of pituitary secretion of follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to a significant decline in testosterone production; in females, prolonged administration results in a decrease in estradiol production. This agent reduces testosterone production to castration levels and may inhibit androgen receptor-positive tumor progression.

MeSH Pharmacological Classification

Antineoplastic Agents, Hormonal

ATC Code

L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02A - Hormones and related agents
L02AE - Gonadotropin releasing hormone analogues
L02AE02 - Leuprorelin

Mechanism of Action

Like naturally occurring luteinizing hormone-releasing hormone, initial or intermittent administration of leuprolide stimulates release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary.
Luteinizing hormone and follicle-stimulating hormone release from the anterior pituitary transiently increases testosterone concentration in males. However, continuous administration of leuprolide in the treatment of prostatic carcinoma suppresses secretion of gonadotropin-releasing hormone, with a resultant fall in testosterone concentrations and a "medical castration".
Initial stimulation of gonadotropins form the anterior pituitary is followed by prolonged suppression. Gonadotropin release from the anterior pituitary transiently increases estrone and estradiol concentrations in females. However, continuous administration of leuprolide in the treatment of endometriosis produces a fall in estrogens to postmenopausal levels. As a consequence of suppression of ovarian function, both normal and ectopic endometrial tissues become inactive and atrophic. As a result, amenorrhea occurs.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Gonadotropin-releasing hormone
GNRHR [HSA:2798] [KO:K04280]

Pictograms

Health Hazard

Health Hazard

Other CAS

53714-56-0

Absorption Distribution and Excretion

Bioavailablity after intramuscular injection of the depot formulation is estimated to be about 90%.
The pharmacological effects of leuprolide acetate depot microspheres were studied in rats and dogs following subcutaneous and intramuscular injection. After injection the microspheres provided similar linear drug release and sustained serum drug levels for 3 months. Persistent suppression of serum luteinizing hormone, follicle stimulating hormone in rats, and testosterone in rats and dogs for over 16 wk was achieved with microspheres at a dose of 100 ug/kg/day in rats and 25.6 ug/kg/day in dogs. Responses upon periodic challenge tests revealed that a single injection of microspheres dramatically suppressed the function of the pituitary-gonadal system for 15 wks in rats. The growth of genital organs was also suppressed dose-dependently for over 3 months. It was concluded that persistent pharmacological effects are obtained with an injection of leuprolide 3-month depot microspheres.
The effect of formulation adjuvants on the absorption of leuprolide acetate after intraduodenal injection and oral administration to male castrate rats is reported. Absorption was low, approximately 0.01% and 0.08% by oral and intraduodenal administration, respectively, compared with intravenous controls. An aqueous formulation and a water-in-oil emulsion of a lipophilic salt, a decane sulfonic acid derivative of leuprolide gave intraduodenal bioavailabilities of approximately 0.2% and 1% respectively. Evaluation of formulation effects on the oral absorption of the drug showed that lipophilicity, surfactant, and vehicle properties significantly affected intraduodenal absorption of leuprolide. Absolute bioavailability of the drug in typical emulsion systems ranged from approximately 3-10% and represented an improvement of about 100-fold in gastrointestinal bioavailability of this peptide. The implications of these findings relative to the effect of formulation adjuvants on oral absorption of leuprolide and other peptides following intraduodenal administration are discussed.
The bioavailability of leuprolide acetate was studied in rats and in healthy males (ages 19-39 yr) after inhalation and intranasal administration, compared with intravenous and subcutaneous injection. Intranasal bioavailability in rats was significantly increased by alpha-cyclodextrin, eidetic acid, and solution volume. Intra-animal variability was 30-60% and absorption ranged from 8 to 46% compared with intravenous controls. In humans, the subcutaneous injection was 94% bioavailable compared with intravenous. Intranasal bioavailability averaged 2.4%, with significant intersubject variability. Plasma peak concentrations for one and 3 mg dosages were 0.24-1.6 and 0.1-11 ng/ml, respectively. Mean plasma peak concentrations of one mg aerosol and 2 mg suspension aerosols, respectively. Bioavailability of suspension aerosols was fourfold greater than that of the solution aerosol. /Leuprolide acetate/

Metabolism Metabolites

Radiolabeling studies suggest that leuprolide is primarily metabolized to inactive penta-, tri-, and dipeptide entities, which are likely further metabolized. It is expected that various peptidases encountered throughout systemic circulation are responsible for leuprolide metabolism.

Wikipedia

Leuprorelin
Prasugrel

FDA Medication Guides

Lupron
Leuprolide Acetate
INJECTABLE;INJECTION
ABBVIE ENDOCRINE INC
12/10/2018
Fensolvi Kit
POWDER;SUBCUTANEOUS
TOLMAR
04/22/2022
Lupron Depot-Ped Kit
POWDER;INTRAMUSCULAR
04/14/2023

Drug Warnings

Patients sensitive to other synthetic gonadotropin-releasing hormone analogs may also be sensitive to leuprolide.
In males: Suppression of testosterone secretion results in impairment of fertility. Although it is not known whether fertility is restored after leuprolide is withdrawn, reversal of fertility suppression does occur after withdrawal of similar analogs.
Leuprolide is not recommended during pregnancy. Because the effects on fetal mortality would logically result from the hormonal effects of leuprolide, it can be concluded that there is a risk of spontaneous abortion if leuprolide is administered during pregnancy.
It is not known whether leuprolide passes into breast milk. However, because of potential adverse effects in the infant, breast-feeding is usually not recommended during treatment with leuprolide.
For more Drug Warnings (Complete) data for LEUPROLIDE (14 total), please visit the HSDB record page.

Biological Half Life

Leuprolide has a terminal elimination half-life of approximately three hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Prepn: M. Fujino et al., Ger. Pat. 2,446,005 (1975 to Takeda), C.A. 83, 10895y (1975); R.L. Gendrich et al, US pat 4,005,063 (1977 to Abbott).

Interactions

OBJECTIVE: To assess the efficacy of combining sodium etidronate with low doses of the 19-nor-testosterone progestin norethindrone or using high doses of norethindrone alone as prophylaxis against the vasomotor instability and bone density loss induced by GnRH agonists alone. METHODS: Eleven patients enrolled in this randomized study received the long-acting GnRH agonist leuprolide acetate 3.75 mg intramuscularly every 4 weeks for 24 weeks. Six patients (group I) self-administered sodium etidronate 400 mg/day orally for 14 days followed by calcium carbonate 500 mg/day orally for the next 42 days during three 56-day cycles. This regimen was supplemented by norethindrone 2.5 mg/day orally. Five patients (group II) self-administered norethindrone 10 mg/day orally. Two sets of controls were used. Group III consisted of ten previously reported patients who received the same GnRH agonist only. Group IV comprised 12 regularly cycling untreated controls. Bone mineral density, vasomotor symptoms, circulating estrogens, and lipids were assessed serially. RESULTS: The significant vasomotor instability (P < .Ol) and bone mineral density loss (-4.8 +/- 0.9%; P < .05) experienced by patients in group III was prevented in those ln groups I and II despite maintenance of a persistent hypoestrogenlc state. Bone density changes ln groups I and II were similar to those in untreated controls (group IV). Persistent decreases in high-density lipoprotein (HDL) cholesterol (P = .005) and increases in the low-density lipoprotein-to-HDL ratio (P < .05) were noted only in group II patients receiving supplemental high-dose norethindrone. CONCLUSION: These preliminary data suggest that the addition of cyclic sodium etidronate in combination with low-dose norethindrone to GnRH agonists is an effective means of ameliorating the hypoestrogenic side effects induced by GnRH agonist alone.

Dates

Modify: 2023-08-15
1: Li Z, Zhang HY, Zhu YJ, Hu YJ, Qu PP. A randomized study comparing the side effects and hormonal status of triptorelin and leuprorelin following conservative laparoscopic surgery for ovarian endometriosis in Chinese women. Eur J Obstet Gynecol Reprod Biol. 2014 Dec;183:164-8. doi: 10.1016/j.ejogrb.2014.10.022. Epub 2014 Nov 4. PubMed PMID: 25461372.
2: Mangoni M, Sottili M, Gerini C, Fucci R, Pini A, Calosi L, Bonomo P, Detti B, Greto D, Meattini I, Simontacchi G, Loi M, Scartoni D, Furfaro I, Pallotta S, Livi L. Protective Effect of Leuprorelin on Radiation-induced Intestinal Toxicity. Anticancer Res. 2015 Jul;35(7):3875-84. PubMed PMID: 26124333.
3: Lee SH, Lee HM, Kim SW, Lee ES, Hong SJ, Kim CS, Kang TW, Chung BH. Is high-dose leuprorelin acetate effective and safe in asian men with prostate cancer? An open-label, non-comparative, multi-center clinical trial. Yonsei Med J. 2014 Mar;55(2):310-5. doi: 10.3349/ymj.2014.55.2.310. PubMed PMID: 24532497; PubMed Central PMCID: PMC3936644.
4: Takenaka M, Yano R, Hiraku Y, Shibata M, Hatano K, Yamamoto S, Sato K, Yamamoto K, Morishige K. Exploratory study of pre-surgical medications with dienogest or leuprorelin in laparoscopic cystectomy of endometrial cysts. J Obstet Gynaecol Res. 2015 Aug;41(8):1234-9. doi: 10.1111/jog.12701. Epub 2015 Apr 1. PubMed PMID: 25833348.
5: Li WJ, Gong CX, Guo MJ, Xing J, Li T, Song WH, Luo XP, Wu D, Liang JP, Cao BY, Gu Y, Su C, Liang XJ, Liu M, Wang R, Li FT. Efficacy and safety of domestic leuprorelin in girls with idiopathic central precocious puberty: a multicenter, randomized, parallel, controlled trial. Chin Med J (Engl). 2015 May 20;128(10):1314-20. doi: 10.4103/0366-6999.156773. PubMed PMID: 25963350; PubMed Central PMCID: PMC4830309.
6: Suzuki K, Namiki M, Fujimoto T, Takabayashi N, Kudou K, Akaza H. Efficacy and safety of leuprorelin acetate 6-month depot in prostate cancer patients: a Phase III, randomized, open-label, parallel-group, comparative study in Japan. Jpn J Clin Oncol. 2015 Dec;45(12):1168-74. doi: 10.1093/jjco/hyv149. Epub 2015 Oct 20. PubMed PMID: 26486824; PubMed Central PMCID: PMC4653047.
7: Fukui S, Nakai Y, Matsumoto Y, Kagebayashi Y, Samma S. [Investigation of incidence and risk factors of subcutaneous granulomas induced by injection of leuprorelin acetate]. Hinyokika Kiyo. 2015 Feb;61(2):55-9. Japanese. PubMed PMID: 25812594.
8: Malinovskaja K, Laaksonen T, Hirvonen J. Controlled transdermal delivery of leuprorelin by pulsed iontophoresis and ion-exchange fiber. Eur J Pharm Biopharm. 2014 Nov;88(3):594-601. doi: 10.1016/j.ejpb.2014.08.010. Epub 2014 Aug 27. PubMed PMID: 25173088.
9: Merseburger AS, Björk T, Whitehouse J, Meani D. Treatment costs for advanced prostate cancer using luteinizing hormone-releasing hormone agonists: a solid biodegradable leuprorelin implant versus other formulations. J Comp Eff Res. 2015 Sep;4(5):447-53. doi: 10.2217/cer.14.82. Epub 2014 Dec 18. PubMed PMID: 25521079.
10: Periti P, Mazzei T, Mini E. Clinical pharmacokinetics of depot leuprorelin. Clin Pharmacokinet. 2002;41(7):485-504. Review. PubMed PMID: 12083977.
11: Hintzen F, Perera G, Hauptstein S, Müller C, Laffleur F, Bernkop-Schnürch A. In vivo evaluation of an oral self-microemulsifying drug delivery system (SMEDDS) for leuprorelin. Int J Pharm. 2014 Sep 10;472(1-2):20-6. doi: 10.1016/j.ijpharm.2014.05.047. Epub 2014 May 29. PubMed PMID: 24879935.
12: Gravel P, Samland D, Löffler M, Maier S, Panozzo M, Muenzberg M. Two innovative pharmaceutical forms of leuprorelin: results from 818 patients with advanced prostate cancer. Adv Ther. 2013 Mar;30(3):271-85. doi: 10.1007/s12325-013-0010-y. Epub 2013 Mar 1. PubMed PMID: 23460040.
13: Shiba E, Yamashita H, Kurebayashi J, Noguchi S, Iwase H, Ohashi Y, Sasai K, Fujimoto T. A randomized controlled study evaluating safety and efficacy of leuprorelin acetate every-3-months depot for 2 versus 3 or more years with tamoxifen for 5 years as adjuvant treatment in premenopausal patients with endocrine-responsive breast cancer. Breast Cancer. 2016 May;23(3):499-509. doi: 10.1007/s12282-015-0593-z. Epub 2015 Feb 6. PubMed PMID: 25655898; PubMed Central PMCID: PMC4839052.
14: Papadimitriou DT, Dermitzaki E, Papagianni M, Papaioannou G, Papaevangelou V, Papadimitriou A. Anastrozole plus leuprorelin in early maturing girls with compromised growth: the "GAIL" study. J Endocrinol Invest. 2016 Apr;39(4):439-46. doi: 10.1007/s40618-015-0399-z. Epub 2015 Oct 27. PubMed PMID: 26507391; PubMed Central PMCID: PMC4799269.
15: Zhou LM, Zheng J, Sun YT, Zhao YY, Xia AL. [Study on leuprorelin acetate in treatment of uterine adenomyosis with infertility]. Zhonghua Fu Chan Ke Za Zhi. 2013 May;48(5):334-7. Chinese. PubMed PMID: 24016474.
16: Tunn UW, Gruca D, Bacher P. Six-month leuprorelin acetate depot formulations in advanced prostate cancer: a clinical evaluation. Clin Interv Aging. 2013;8:457-64. doi: 10.2147/CIA.S27931. Epub 2013 Apr 26. Review. PubMed PMID: 23637525; PubMed Central PMCID: PMC3639016.
17: Kawai M, Ikoma N, Yamada A, Ota T, Manabe Y, Kato M, Mabuchi T, Ozawa A, Higure T, Terachi T. A case of foreign body granuloma induced by subcutaneous injection of leuprorelin acetate─clinical analysis for 335 cases in our hospital─. Tokai J Exp Clin Med. 2014 Sep 20;39(3):106-10. PubMed PMID: 25248424.
18: de Salins CA, Kupfer-Bessaguet I, Fleuret C, Staroz F, Plantin P. [Fixed drug eruption induced by leuprorelin]. Ann Dermatol Venereol. 2015 Dec;142(12):780-1. doi: 10.1016/j.annder.2015.06.016. Epub 2015 Aug 4. French. PubMed PMID: 26249532.
19: Wang L, Zhang WX, Jiang H. [Clinical applications of different doses of leuprorelin acetate in in vitro fertilization-embryo transfer]. Zhonghua Fu Chan Ke Za Zhi. 2012 Dec;47(12):910-4. Chinese. PubMed PMID: 23324190.
20: Park WS, Kim KM, Jung YW, Lim MH. A case of mental retardation with paraphilia treated with depot leuprorelin. J Korean Med Sci. 2014 Sep;29(9):1320-4. doi: 10.3346/jkms.2014.29.9.1320. Epub 2014 Sep 2. PubMed PMID: 25246754; PubMed Central PMCID: PMC4168189.

Explore Compound Types